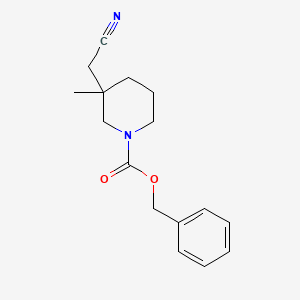
Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a carboxylate ester functional group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using reagents like cyanomethyl halides.
Esterification: The carboxylate ester functional group is introduced through esterification reactions involving benzyl alcohol and carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
- Oxidation products include benzyl alcohol and benzaldehyde derivatives.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Benzyl 3-methylpiperidine-1-carboxylate: Lacks the cyanomethyl group, which may result in different reactivity and applications.
3-(Cyanomethyl)-3-methylpiperidine-1-carboxylate:
Uniqueness: Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzyl and cyanomethyl groups allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-16(9-10-17)8-5-11-18(13-16)15(19)20-12-14-6-3-2-4-7-14/h2-4,6-7H,5,8-9,11-13H2,1H3 |
InChI Key |
XQHDCIBYNZVJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















